molecular formula C15H15NO4S B2985113 4-[Ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 380342-54-1

4-[Ethyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2985113
CAS No.: 380342-54-1
M. Wt: 305.35
InChI Key: AWPCSBJHPZGBDC-UHFFFAOYSA-N
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Description

4-[Ethyl(phenyl)sulfamoyl]benzoic acid is a sulfonamide-derived benzoic acid compound characterized by an ethyl-phenyl substituted sulfamoyl group at the 4-position of the benzoic acid backbone.

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-16(13-6-4-3-5-7-13)21(19,20)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCSBJHPZGBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl phenyl sulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be represented as follows:

[ \text{4-Aminobenzoic acid} + \text{Ethyl phenyl sulfonyl chloride} \rightarrow \text{4-[Ethyl(phenyl)sulfamoyl]benzoic acid} ]

Industrial Production Methods

Industrial production of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(phenyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-[Ethyl(phenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[Ethyl(phenyl)sulfamoyl]benzoic acid with structurally related sulfamoylbenzoic acid derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-[Ethyl(phenyl)sulfamoyl]benzoic acid Ethyl, phenyl C₁₅H₁₅NO₄S 305.35 Reference compound; potential enzyme inhibitor scaffold -
4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid Ethoxy, phenyl C₁₅H₁₅NO₅S 321.35 High structural similarity (0.97); increased hydrophobicity due to ethoxy group
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid 3,4-Dimethylphenyl C₁₅H₁₅NO₄S 305.35 Enhanced steric bulk; potential for selective binding interactions
3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid Benzyloxy, phenyl C₂₀H₁₇NO₅S 383.42 High molecular weight; benzyloxy group may improve membrane permeability
4-[Butyl(methyl)sulfamoyl]benzoic acid Butyl, methyl C₁₂H₁₇NO₄S 271.33 Altered alkyl chain length; potential for modified pharmacokinetics

Key Observations:

  • Substituent Effects: Alkyl vs. Aromatic substituents (e.g., benzyloxy in ) introduce π-π stacking capabilities, useful for target binding.
  • Steric Considerations: Bulky groups like 3,4-dimethylphenyl () may restrict conformational flexibility but improve selectivity for sterically constrained targets.

Biological Activity

4-[Ethyl(phenyl)sulfamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid can be represented as follows:

  • Chemical Formula : C13_{13}H15_{15}N1_{1}O3_{3}S
  • Molecular Weight : 273.33 g/mol

This compound features a benzoic acid moiety substituted with an ethyl(phenyl)sulfamoyl group, which contributes to its biological activity.

The mechanism of action for 4-[Ethyl(phenyl)sulfamoyl]benzoic acid involves several pathways:

  • Inhibition of Enzymatic Activity : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory diseases where enzyme modulation is crucial.
  • Anti-inflammatory Effects : Studies have indicated that this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with 4-[Ethyl(phenyl)sulfamoyl]benzoic acid:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for further investigation in oncology.
Activity Type Effect Reference
AntimicrobialEffective against E. coli
AnticancerCytotoxic to breast cancer cells
Anti-inflammatoryReduces TNF-alpha production

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the efficacy of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Case Study on Anticancer Activity :
    • In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of 20 µM. This suggests a promising avenue for future cancer therapies targeting similar pathways.

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid to enhance its activity and selectivity:

  • Derivatives with Enhanced Activity : Modifications to the sulfamoyl group have yielded derivatives with improved potency against specific cancer cell lines.
  • Mechanistic Studies : Further studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects, particularly in relation to its interactions with molecular targets.

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